3-Chloro-L-alanine

Description

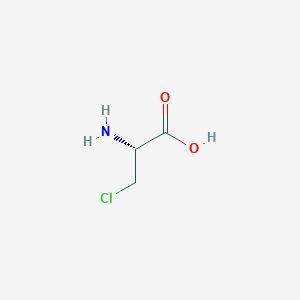

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336429 | |

| Record name | 3-Chloro-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2731-73-9 | |

| Record name | 3-Chloro-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2731-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RTT737SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3-Chloro-L-alanine from L-serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine is a non-proteinogenic amino acid that serves as a valuable building block in synthetic organic chemistry and drug development. Its utility stems from the presence of a reactive chlorine atom, which can be displaced by various nucleophiles to introduce diverse functionalities. This guide provides a comprehensive overview of the primary synthetic routes for preparing this compound from the readily available chiral precursor, L-serine. Detailed experimental protocols, comparative quantitative data, and visualizations of key chemical and biochemical pathways are presented to aid researchers in their synthetic endeavors.

Synthetic Methodologies

Two principal methods have emerged as reliable and efficient for the conversion of L-serine to this compound: a two-step process involving esterification followed by chlorination with thionyl chloride, and a milder, one-step direct chlorination using N-chlorosuccinimide (NCS) and a thiourea catalyst.

Method 1: Two-Step Synthesis via L-Serine Methyl Ester Hydrochloride

This widely employed industrial method involves the initial protection of the carboxylic acid functionality of L-serine as a methyl ester, followed by the chlorination of the hydroxyl group using thionyl chloride. This approach is particularly effective for large-scale synthesis, offering high yields and purity of the final product, typically isolated as the methyl ester hydrochloride salt.[1]

Method 2: One-Step Direct Chlorination with N-Chlorosuccinimide and Thiourea

A more direct and milder approach involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a thiourea-based catalyst.[2] This method avoids the need for a separate esterification step and often proceeds under more gentle reaction conditions, making it an attractive alternative for laboratory-scale synthesis.[2]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data associated with the two primary synthetic methods, providing a clear comparison of their efficiency and reaction conditions.

Table 1: Two-Step Synthesis of this compound Methyl Ester Hydrochloride [1][3]

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1. Esterification | L-Serine, Thionyl Chloride | Methanol | 5-10 then 38 | 48 | High (not specified) | Not purified |

| 2. Chlorination | L-Serine Methyl Ester HCl, Thionyl Chloride | Chloroform | 32-59 (segmented) | ~18 | 97.3 | 98.5 |

Table 2: One-Step Synthesis of this compound [2]

| Thiourea Derivative | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| N,N'-Dimethylthiourea | Dioxane | Room Temp | 2 | 74.0 |

| N,N'-Dimethylthiourea | Dichloromethane | Room Temp | 2 | 86.0 |

| N,N'-Dimethylthiourea | Acetonitrile | Room Temp | 2 | 89.0 |

| Thiourea | Dichloromethane | Room Temp | 2 | 77.0 |

| 1,1,3,3-Tetramethylthiourea | Dichloromethane | Room Temp | 2 | 83.0 |

Experimental Protocols

Method 1: Two-Step Synthesis of this compound Methyl Ester Hydrochloride[1]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

-

Add L-serine to methanol in a suitable reaction vessel.

-

Cool the mixture to 5-10 °C.

-

Slowly add thionyl chloride dropwise to the cooled mixture.

-

After the addition is complete, heat the reaction mixture to 38 °C and maintain for 48 hours.

-

Upon completion of the reaction, cool the mixture to induce crystallization.

-

Isolate the L-serine methyl ester hydrochloride by centrifugation and dry the solid product. This crude product is used directly in the next step without further purification.

Step 2: Synthesis of this compound Methyl Ester Hydrochloride

-

Add the crude L-serine methyl ester hydrochloride to chloroform.

-

Add thionyl chloride dropwise while maintaining the temperature at approximately 38 °C.

-

Implement a segmented temperature control protocol:

-

32 °C for 1 hour

-

38 °C for 1 hour

-

48 °C for 4 hours

-

59 °C for 12 hours

-

-

After the reaction is complete, cool the mixture to 18 °C.

-

Add pure water to the reaction mixture to separate the layers.

-

Extract the aqueous phase twice with ice water.

-

Combine the aqueous phases containing the product.

-

Cool the combined aqueous solution to induce crystallization.

-

Isolate the white solid product by filter pressing and dry under vacuum to obtain this compound methyl ester hydrochloride.

Method 2: One-Step Synthesis of this compound[2]

-

In a four-neck flask, add L-serine (e.g., 50.0 g) and the chosen solvent (e.g., 200.0 g of dichloromethane).

-

Add the thiourea derivative (e.g., 23.0 g of N,N'-dimethylthiourea).

-

Stir the mixture at room temperature for 30 minutes.

-

Under rapid stirring, add N-chlorosuccinimide (NCS) (e.g., 95.4 g) dropwise.

-

Maintain the reaction at room temperature for two hours after the addition of NCS is complete.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour.

-

Filter the solid product.

-

Wash the solid with a small amount of ethanol.

-

Dry the product under vacuum to obtain this compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Comparative workflows of the two primary synthetic routes to this compound from L-serine.

Signaling Pathway: Inhibition of Alanine Racemase

Caption: Mechanism-based inhibition of alanine racemase by this compound.

Signaling Pathway: Inhibition of Serine Palmitoyltransferase

Caption: Inhibition of the initial step of sphingolipid biosynthesis by this compound.

References

- 1. CN110590587A - Synthetic method of this compound methyl ester hydrochloride - Google Patents [patents.google.com]

- 2. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 3. WO2016155596A1 - Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof - Google Patents [patents.google.com]

The Unnatural Amino Acid 3-Chloro-L-alanine: A Technical Guide on its Discovery, History, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound. It details its mechanism of action as an inhibitor of essential bacterial enzymes, presents quantitative data on its biological activity, and provides detailed experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, enzymology, and drug development.

Introduction

This compound is a halogenated analog of the naturally occurring amino acid L-alanine, with a chlorine atom substituting a hydrogen on the beta-carbon.[1][2][3] This structural modification confers unique biological activities, most notably its function as a bacteriostatic agent.[4][5][6] Its primary mechanism of action involves the inhibition of several key bacterial enzymes, disrupting essential metabolic pathways necessary for survival.[4][5] This guide will delve into the scientific intricacies of this compound, from its initial discovery to its potential applications in antimicrobial research.

Discovery and History

Mechanism of Action: Enzyme Inhibition

The antimicrobial activity of this compound stems from its ability to inhibit several essential bacterial enzymes, primarily those involved in amino acid metabolism and cell wall biosynthesis.[4][5][13]

Alanine Racemase

A primary target of this compound is alanine racemase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[14] D-alanine is a crucial component of the peptidoglycan layer of bacterial cell walls. By inhibiting alanine racemase, this compound disrupts the supply of D-alanine, thereby compromising the integrity of the bacterial cell wall.[7][14]

The proposed mechanism of inhibition involves the formation of a covalent adduct with the PLP cofactor in the enzyme's active site. This effectively inactivates the enzyme and halts the production of D-alanine.

Inhibition of Alanine Racemase by this compound.

Other Enzymatic Targets

In addition to alanine racemase, this compound has been shown to inhibit other PLP-dependent enzymes, including:

-

Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine.[4][15]

-

Branched-chain Amino Acid Transaminase (Transaminase B): This enzyme plays a role in the metabolism of isoleucine and valine.[9]

-

L-aspartate-β-decarboxylase: This enzyme is involved in amino acid metabolism.[4]

The inhibition of these enzymes further contributes to the bacteriostatic effect of this compound by disrupting multiple metabolic pathways.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₆ClNO₂ |

| Molecular Weight | 123.54 g/mol [2][16] |

| Appearance | White, water-soluble solid[16] |

| Melting Point | 166–167 °C[16] |

| CAS Number | 2731-73-9[2] |

Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Organism | MIC (µg/mL) | Reference |

| Escherichia coli (urinary tract isolates) | All isolates were resistant to all investigated concentrations. | [17] |

| Staphylococcus aureus (MRSA) | BCDA MIC of wild-type was 300 µg/mL; an alr1 mutant showed a MIC of <50 µg/mL. | [18] |

| Pseudomonas aeruginosa | No specific MIC values for this compound were found in the provided search results. However, related studies on other antimicrobial agents against P. aeruginosa show a wide range of MICs depending on the compound and strain. | [19][20] |

Note: The antimicrobial activity of this compound can be influenced by the specific bacterial strain and the growth medium used. For example, its effects on gram-negative bacteria can be antagonized by the presence of L-alanine and L-alanyl peptides.[21]

Enzyme Inhibition

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily starting from L-serine. Below are two representative protocols.

Method 1: Using Thionyl Chloride [22]

This method involves a two-step process starting with the esterification of L-serine followed by chlorination.

-

Step 1: Synthesis of L-serine methyl ester hydrochloride

-

Add L-serine to a suitable first solvent (e.g., methanol).

-

Cool the mixture to 5-10 °C.

-

Slowly add thionyl chloride dropwise.

-

After the addition is complete, heat the reaction mixture to 38 °C and react for 48 hours.

-

Cool the reaction mixture to induce crystallization.

-

Isolate the L-serine methyl ester hydrochloride by centrifugation and drying.

-

-

Step 2: Synthesis of this compound methyl ester hydrochloride

-

Add the L-serine methyl ester hydrochloride to a second solvent (e.g., dichloromethane).

-

Add thionyl chloride dropwise, controlling the temperature in segments.

-

After the reaction is complete, cool the mixture to 15-25 °C.

-

Add water for layering and treat the aqueous phase to obtain the final product.

-

The reported total yield for this method is 89.7% with a purity of 93.1%.[22]

-

Method 2: Using N-Chlorosuccinimide (NCS) and Thiourea [23]

This method provides a direct conversion of L-serine to this compound under mild conditions.

-

Add 50.0 grams of L-serine, 200.0 grams of a solvent (e.g., acetonitrile or dichloromethane), and a thiourea derivative (e.g., 51.0 grams of N,N'-dimethylthiourea) to a reaction flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-chlorosuccinimide (e.g., 63.6 grams) dropwise under rapid stirring.

-

Continue the reaction for two hours.

-

Concentrate the solvent under reduced pressure.

-

Add ethanol (e.g., 220.0 g) and stir for 1 hour.

-

Filter the solid product, wash with a small amount of ethanol, and dry under vacuum.

-

This method has reported yields ranging from 74.0% to 89.0% depending on the specific reagents and solvents used.[23]

References

- 1. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 2731-73-9 | Antibacterial | MOLNOVA [molnova.com]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimetabolites produced by microorganisms. X. L-2-amino-4-(2-aminoethoxy)-trans-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Pseudomonas aeruginosa antimetabolite L -2-amino-4-methoxy-trans-3-butenoic acid (AMB) is made from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor [frontiersin.org]

- 10. US3865694A - Fermentative preparation of L-2-amino-4(2-aminoethoxy)-butanoic acid - Google Patents [patents.google.com]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. This compound | 2731-73-9 | Benchchem [benchchem.com]

- 14. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19) - Creative Enzymes [creative-enzymes.com]

- 16. Chloroalanine - Wikipedia [en.wikipedia.org]

- 17. biorxiv.org [biorxiv.org]

- 18. A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New antimicrobial peptide-antibiotic combination strategy for Pseudomonas aeruginosa inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients [mdpi.com]

- 21. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-L-alanine: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 3-Chloro-L-alanine, a halogenated unnatural amino acid. The information presented is intended to support research and development efforts in medicinal chemistry, biochemistry, and drug discovery.

Chemical Properties and Structure

This compound, with the IUPAC name (2R)-2-amino-3-chloropropanoic acid, is a derivative of the proteinogenic amino acid L-alanine.[1] It is a white, water-soluble crystalline solid.[2][3] The presence of a chlorine atom in place of a hydrogen on the beta-carbon significantly influences its chemical reactivity and biological function, making it a valuable tool in biochemical research.[2]

Chemical Structure

The structure of this compound is characterized by a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a chloromethyl group. The "L" configuration at the chiral center corresponds to an (R) configuration according to the Cahn-Ingold-Prelog priority rules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClNO₂ | [1][2][3] |

| Molecular Weight | 123.54 g/mol | [1][2][3] |

| Melting Point | 156-157 °C | [2][4] |

| Boiling Point | 243.6 °C at 760 mmHg | [2] |

| Solubility | Soluble in water.[3][5] Insoluble in DMSO and Ethanol.[6] | |

| CAS Number | 2731-73-9 | [1][2][7] |

| Appearance | White crystalline solid | [2][3] |

Experimental Protocols

Synthesis of this compound from L-Serine

A common and economically viable method for the synthesis of this compound is the chlorination of L-serine. One modern approach utilizes N-chlorosuccinimide (NCS) in the presence of thiourea, which allows for the direct conversion of the primary alcohol in serine to an alkyl chloride under mild conditions.[8][9] This method offers high yields and the potential to recycle the succinimide byproduct.[9]

Materials:

-

L-Serine

-

N,N'-dimethylthiourea

-

N-chlorosuccinimide (NCS)

-

Dichloromethane (solvent)

-

Ethanol

-

500 mL four-neck flask

-

Stirring apparatus

-

Apparatus for concentration under reduced pressure (e.g., rotary evaporator)

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Reaction Setup: To a 500 mL four-neck flask, add 50.0 g of L-serine, 200.0 g of dichloromethane, and 23.0 g of N,N'-dimethylthiourea.

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes.

-

Addition of NCS: While stirring rapidly, add 95.4 g of N-chlorosuccinimide dropwise.

-

Reaction: Maintain the reaction for two hours after the addition of NCS is complete.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane solvent.

-

Precipitation and Washing: Add 220.0 g of ethanol to the residue and stir for 1 hour. Filter the resulting solid. Wash the solid with a small amount of ethanol.

-

Drying: Dry the solid product in a vacuum oven to yield this compound. A reported yield for a similar procedure is 86.0%.[8]

Other documented synthetic routes include the reaction of L-serine with thionyl chloride, which typically involves a two-step process of esterification followed by chlorination.[9][10]

Biological Activity and Mechanism of Action

This compound is recognized as a bacteriostatic amino acid analog.[11][12] Its antimicrobial properties stem from its ability to inhibit several key bacterial enzymes involved in amino acid metabolism.

Enzyme Inhibition:

The primary target of this compound is alanine racemase , an enzyme crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall peptidoglycan.[11][13][14] By inactivating alanine racemase, this compound disrupts cell wall synthesis, leading to inhibition of bacterial growth.[13]

In addition to alanine racemase, this compound has been shown to inhibit other enzymes, including:

-

Branched-chain amino acid transaminase (Transaminase B)[11]

-

Alanine aminotransferase (ALAT)[9]

-

D-glutamate-D-alanine transaminase[13]

The inhibition of these enzymes disrupts various metabolic pathways, contributing to the bacteriostatic effect of the compound.[11] For example, the inhibition of transaminase B is responsible for the requirement of isoleucine and valine for the growth of Escherichia coli in the presence of β-Chloro-L-alanine.[11]

References

- 1. This compound | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Chloroalanine - Wikipedia [en.wikipedia.org]

- 4. This compound-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. scbt.com [scbt.com]

- 8. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 9. This compound | 2731-73-9 | Benchchem [benchchem.com]

- 10. CN110590587A - Synthetic method of this compound methyl ester hydrochloride - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | 2731-73-9 | Antibacterial | MOLNOVA [molnova.com]

- 13. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Disruptive Influence of 3-Chloro-L-alanine on Core Biochemical Pathways: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 26, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the multifaceted impact of 3-Chloro-L-alanine on key biochemical pathways. This whitepaper provides an in-depth analysis of the inhibitory mechanisms of this potent amino acid analog, offering critical insights for studies in enzymology, metabolic diseases, and antimicrobial drug discovery.

This compound, a synthetic analog of L-alanine, is a well-established inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism.[1][2][3] Its ability to selectively target and disrupt essential enzymatic processes has made it a valuable tool for biochemical research. This guide synthesizes the current understanding of its primary targets and the downstream metabolic consequences of their inhibition.

Core Targets and Inhibitory Mechanisms

This compound primarily exerts its effects through the irreversible or reversible inhibition of a range of PLP-dependent enzymes. The core targets identified and discussed in this guide include:

-

Alanine Racemase: A key enzyme in bacteria responsible for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall.[4][5] Inhibition of this enzyme disrupts cell wall integrity, leading to bacterial cell death.[3] this compound acts as a time-dependent inactivator of alanine racemase.[4]

-

Alanine Aminotransferase (ALAT): A crucial enzyme in both prokaryotic and eukaryotic amino acid metabolism, catalyzing the reversible transamination of alanine and α-ketoglutarate to pyruvate and glutamate.[3] Inhibition of ALAT can have significant effects on cellular metabolism and has been explored as a strategy in cancer therapy research.[3]

-

Threonine Deaminase: An enzyme involved in the biosynthesis of isoleucine.[1][2][6] Its inhibition by this compound can lead to a deficiency in this essential amino acid.

-

Branched-Chain Amino Acid Transaminase (Transaminase B): This enzyme is vital for the metabolism of branched-chain amino acids (isoleucine, leucine, and valine).[1] Irreversible inactivation of Transaminase B by this compound contributes to the requirement for isoleucine and valine in the growth medium of affected bacteria.[6]

-

L-Aspartate-β-decarboxylase: An enzyme involved in amino acid metabolism.[1]

-

Tryptophan Synthase: This enzyme catalyzes the final two steps in the biosynthesis of tryptophan. This compound can act as a substrate for the β-subunit, leading to the formation of the same products as L-serine, albeit less efficiently.[7]

Quantitative Analysis of Enzyme Inhibition

Understanding the potency and kinetics of inhibition is paramount for any researcher utilizing this compound. While specific Ki and IC50 values for this compound are not always readily available in the literature for all target enzymes, this guide compiles known quantitative data and provides detailed experimental protocols for their determination.

| Enzyme Target | Organism/System | Inhibition Type | Quantitative Data | Reference(s) |

| Alanine Racemase | Escherichia coli | Time-dependent inactivation | Not specified | [4] |

| Alanine Aminotransferase (ALAT) | Not specified | Inhibitor | Not specified | |

| Threonine Deaminase | Salmonella typhimurium | Reversible | Not specified | [6] |

| Transaminase B | Salmonella typhimurium | Irreversible | Not specified | [6] |

| Alanine-Valine Transaminase | Escherichia coli K-12 | Reversible | Not specified | [8] |

Note: The lack of specific, consistently reported quantitative values highlights a key area for future research. The experimental protocols provided in this guide are intended to empower researchers to fill these knowledge gaps.

Experimental Protocols

This technical guide offers detailed methodologies for key experiments to assess the impact of this compound on its target enzymes.

Protocol 1: Determination of Kinetic Constants for Alanine Racemase Inhibition

This protocol is adapted from established methods for assaying alanine racemase activity and determining inhibitor kinetics.[9][10]

Objective: To determine the kinetic parameters (e.g., Ki, kinact) of alanine racemase inhibition by this compound.

Principle: The racemization of D-alanine to L-alanine is coupled to the L-alanine dehydrogenase (L-ADH) reaction. The production of NADH in the L-ADH reaction is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified alanine racemase

-

This compound

-

D-alanine

-

L-alanine dehydrogenase (L-ADH)

-

NAD+

-

Tricine buffer (100 mM, pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction cocktail containing 100 mM Tris-Tricine buffer, 1 mM NAD+, and 0.03 units/ml L-alanine dehydrogenase.

-

Inhibitor Incubation: Incubate varying concentrations of this compound (e.g., 0.01 to 1 mM) with a fixed concentration of alanine racemase (e.g., 12 nM) for different time intervals to assess time-dependent inactivation.

-

Substrate Addition: Initiate the reaction by adding varying concentrations of D-alanine (e.g., 0.5 to 2.5 mM).

-

Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over a set period (e.g., 10 minutes).

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor and substrate concentration.

-

For time-dependent inactivation, plot the natural log of the remaining enzyme activity versus the pre-incubation time to determine the apparent inactivation rate constant (kobs).

-

Plot kobs versus the inhibitor concentration to determine the inactivation rate constant (kinact) and the dissociation constant (KI).

-

For reversible inhibition, generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the type of inhibition and the inhibition constant (Ki).

-

Protocol 2: IC50 Determination for Alanine Aminotransferase (ALAT) Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ALAT.

Principle: The activity of ALAT is measured by a coupled enzyme assay where the pyruvate produced is used by lactate dehydrogenase (LDH), leading to the oxidation of NADH, which is monitored at 340 nm.

Materials:

-

Purified or cellular extract containing ALAT

-

This compound

-

L-alanine

-

α-ketoglutarate

-

Lactate dehydrogenase (LDH)

-

NADH

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, L-alanine, α-ketoglutarate, NADH, and LDH.

-

Inhibitor Addition: Add a range of concentrations of this compound to the reaction wells. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the ALAT-containing sample.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizing the Impact: Signaling Pathways and Workflows

To provide a clear visual representation of the complex biochemical interactions, this guide includes diagrams generated using Graphviz (DOT language).

Conclusion

This compound remains a powerful tool for probing the intricacies of amino acid metabolism and for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, consolidating key information on its biochemical targets, inhibitory mechanisms, and the experimental approaches necessary for its effective utilization in the laboratory. The provided protocols and pathway diagrams serve as a starting point for further investigation into the complex and significant effects of this potent enzyme inhibitor.

Contact:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 3. This compound | 2731-73-9 | Benchchem [benchchem.com]

- 4. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of growth of Salmonella typhimurium and of threonine deaminase and transaminase B by beta-chloroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tryptophan synthase: a mine for enzymologists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 10. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-L-alanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Unnatural Amino Acid Analog: Synthesis, Mechanism of Action, and Therapeutic Potential

Introduction

3-Chloro-L-alanine (3-Cl-L-Ala) is a synthetic, unnatural amino acid analog of L-alanine.[1][2] Its structure is characterized by the substitution of a hydrogen atom on the β-carbon of alanine with a chlorine atom.[2] This seemingly simple modification imbues 3-Cl-L-Ala with unique chemical properties that make it a potent inhibitor of several key enzymes, positioning it as a valuable tool in biochemical research and a promising candidate for therapeutic development, particularly in the fields of bacteriology and oncology.[2] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, mechanism of action, and its applications in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.

Physicochemical Properties

This compound is a white, water-soluble solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₆ClNO₂ | [1][2] |

| Molar Mass | 123.54 g/mol | [1][2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~205 °C (with decomposition) | [2] |

| Solubility | Soluble in water | [2][3] |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid | [1] |

| CAS Number | 2731-73-9 | [1] |

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the chlorination of L-serine.[3] This process typically involves the use of a chlorinating agent to replace the hydroxyl group of L-serine with a chlorine atom.

Experimental Protocol: Synthesis from L-serine

This protocol is a representative example of the synthesis of this compound.

Materials:

-

L-serine

-

Thionyl chloride (SOCl₂)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

N,N'-dimethylthiourea

-

N-chlorosuccinimide (NCS)

-

Ethanol

Procedure:

-

Esterification of L-serine:

-

Suspend L-serine in methanol.

-

Cool the suspension to 5-10 °C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature.

-

After the addition is complete, warm the reaction mixture to 38 °C and stir for 48 hours.

-

Cool the mixture to induce crystallization of L-serine methyl ester hydrochloride.

-

Collect the crystals by filtration and dry under vacuum.

-

-

Chlorination of L-serine methyl ester hydrochloride:

-

Dissolve the L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

-

Add N,N'-dimethylthiourea to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Under rapid stirring, add N-chlorosuccinimide (NCS) dropwise.

-

Continue stirring for two hours after the addition is complete.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add ethanol to the residue and stir for one hour to precipitate the product.

-

Filter the solid, wash with a small amount of ethanol, and dry under vacuum to obtain this compound.

-

Mechanism of Action: Enzyme Inhibition

This compound exerts its biological effects primarily by acting as an inhibitor of a range of pyridoxal-5'-phosphate (PLP)-dependent enzymes that are crucial for amino acid metabolism in both prokaryotic and eukaryotic cells.

Key Enzyme Targets and Quantitative Inhibition Data

| Target Enzyme | Organism/Cell Line | Inhibition Type | Ki/IC50 Value | Reference(s) |

| Alanine Racemase | Escherichia coli, Bacillus subtilis | Irreversible | Not specified (90-95% inhibition) | [4] |

| Alanine Aminotransferase (ALAT) | Lung Carcinoma Cells | Competitive | Not specified | [5] |

| Threonine Deaminase | Salmonella typhimurium | Reversible | Not specified | [6] |

| Branched-chain Amino Acid Transaminase (Transaminase B) | Escherichia coli | Irreversible | Not specified | [6] |

| Alanine-valine transaminase (Transaminase C) | Escherichia coli K-12 | Reversible | Not specified | [7] |

| L-aspartate-β-decarboxylase | - | - | Not specified | [6] |

| O-acetylserine sulfhydrylase | - | - | Not specified | [6] |

Note: Specific Ki and IC50 values for this compound are not consistently reported across the literature. The table reflects the available information.

Experimental Protocol: Alanine Aminotransferase (ALT) Inhibition Assay

This protocol provides a method to assess the inhibitory effect of this compound on ALT activity.

Materials:

-

Purified Alanine Aminotransferase (ALT)

-

This compound (inhibitor)

-

L-alanine (substrate)

-

α-ketoglutarate (co-substrate)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, α-ketoglutarate, LDH, and NADH at their final desired concentrations.

-

Prepare Inhibitor and Substrate Solutions: Prepare serial dilutions of this compound. Prepare a stock solution of L-alanine.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Varying concentrations of this compound

-

Purified ALT enzyme

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

-

Initiate Reaction: Add the L-alanine solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 340 nm over time (kinetic mode). The rate of NADH oxidation is proportional to the ALT activity.

-

Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves. Plot V₀ against the inhibitor concentration to determine the IC50 value. To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-alanine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

Applications in Research and Drug Development

Antibacterial Agent

This compound exhibits bacteriostatic properties by inhibiting essential enzymes in bacterial metabolic pathways. Its primary target in bacteria is alanine racemase, an enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is a crucial component of the peptidoglycan layer of the bacterial cell wall. Inhibition of alanine racemase disrupts cell wall synthesis, leading to bacterial growth inhibition.[4]

Cancer Therapy

Recent research has highlighted the potential of this compound as an anti-cancer agent. Its mechanism in this context revolves around the inhibition of alanine aminotransferase (ALAT).[5] Cancer cells often exhibit altered metabolic pathways, including an increased reliance on glycolysis (the Warburg effect). By inhibiting ALAT, this compound disrupts amino acid metabolism and cellular energy production, leading to a cascade of events that can induce cancer cell death.

Signaling Pathway of this compound in Cancer Cells:

The inhibition of ALAT by this compound in cancer cells triggers a metabolic crisis, characterized by a decrease in ATP production. This energy deficit leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK initiates downstream signaling cascades that can ultimately lead to apoptosis.

The activation of AMPK can modulate the activity of other signaling pathways, such as the ERK and p38 MAPK pathways, which are involved in cell survival and apoptosis.[8] The pro-apoptotic effects of this compound are mediated through the intrinsic apoptosis pathway, which involves the mitochondria. This is characterized by a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][5] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to programmed cell death.[9][10]

Metabolism and Toxicity

Conclusion

This compound is a versatile unnatural amino acid analog with significant potential in both basic research and therapeutic development. Its ability to potently and, in some cases, irreversibly inhibit key metabolic enzymes makes it a powerful tool for studying cellular metabolism and for developing novel antibacterial and anticancer agents. The detailed understanding of its mechanism of action, particularly the downstream signaling consequences of its enzymatic inhibition, opens up new avenues for targeted drug design. Further research into its in vivo efficacy, metabolic fate, and toxicological profile is warranted to fully realize its therapeutic potential. This guide provides a solid foundation of knowledge and practical protocols to aid researchers in their exploration of this fascinating molecule.

References

- 1. Prevention of apoptosis by Bcl-2: release of cytochrome c from mitochondria blocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antitumor effects of 3-[p-(N,N-bis-(2'-chloroethyl)amino)-phenyl]-L- alanine conjugated with human immunoglobulin (K18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Activation of the caspase-3 apoptotic cascade in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of cytochrome c release by proapoptotic BCL-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Degradation of 3-Chloro-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine, a halogenated unnatural amino acid, is of significant interest in biochemical and pharmaceutical research due to its role as an inhibitor of various pyridoxal 5'-phosphate (PLP) dependent enzymes. However, the enzymatic degradation of this compound is a critical aspect of its metabolism and potential therapeutic applications. This technical guide provides a comprehensive overview of the enzymatic pathways involved in the breakdown of this compound, with a focus on the key enzymes, their mechanisms of action, and relevant kinetic data. Detailed experimental protocols for assessing enzymatic activity and diagrams of the degradation pathway are also presented to facilitate further research in this area.

Introduction

This compound (β-Chloro-L-alanine) is a structural analog of the natural amino acid L-alanine, where a chlorine atom replaces a hydrogen on the β-carbon. This substitution imparts unique chemical properties, making it a potent inhibitor of several enzymes involved in amino acid metabolism, such as alanine racemase and various transaminases.[1][2] Understanding the enzymatic processes that lead to its degradation is crucial for elucidating its metabolic fate, potential toxicity, and for the design of novel therapeutic strategies. This guide focuses on the primary enzymatic routes for this compound catabolism.

Key Enzymes in this compound Degradation

While this compound is known to inhibit a range of enzymes, its degradation is primarily catalyzed by enzymes capable of β-elimination reactions. The most well-characterized enzyme in this regard is Tryptophanase .

Tryptophanase (EC 4.1.99.1)

Tryptophanase from Escherichia coli has been shown to be highly effective in degrading this compound. It catalyzes an α,β-elimination reaction, yielding pyruvate, ammonia, and chloride ions.[3][4]

Reaction:

ClCH₂(NH₂)CHCOOH + H₂O → CH₃COCOOH + NH₃ + HCl

This reaction proceeds via a pyridoxal 5'-phosphate (PLP) dependent mechanism, which is detailed in the signaling pathways section.

Quantitative Data on Enzymatic Degradation

The following table summarizes the available kinetic parameters for the enzymatic degradation of this compound.

| Enzyme | Substrate | Organism | K_m_ (mM) | V_max_ (relative to L-tryptophan) | k_cat_ (s⁻¹) | Citation(s) |

| Tryptophanase | This compound | Escherichia coli | 1.2 | 7x | Not Reported | [3] |

Note: Further research is required to determine the absolute V_max_ and k_cat_ values.

Experimental Protocols

Assay for Tryptophanase Activity with this compound

This protocol is adapted from the methods referenced for determining pyruvate and ammonia formation.[3]

Principle:

The degradation of this compound by tryptophanase is quantified by measuring the rate of formation of two of its products: pyruvate and ammonia. Pyruvate can be measured spectrophotometrically through a coupled reaction with lactate dehydrogenase (LDH) and NADH. Ammonia can be quantified using Nessler's reagent.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

Pyridoxal 5'-phosphate (PLP) (0.1 mM)

-

This compound solution (substrate, various concentrations for kinetic analysis)

-

Purified Tryptophanase apoenzyme

-

Lactate dehydrogenase (LDH)

-

NADH (0.2 mM)

-

Tricarboxylic acid (TCA) solution (10%)

-

Nessler's reagent

Procedure for Pyruvate Determination (Coupled Enzyme Assay):

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, PLP, NADH, and LDH.

-

Add the purified tryptophanase apoenzyme and incubate for a few minutes to allow for holoenzyme formation.

-

Initiate the reaction by adding the this compound solution.

-

Monitor the decrease in absorbance at 340 nm as a function of time, which corresponds to the oxidation of NADH during the reduction of pyruvate to lactate by LDH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Procedure for Ammonia Determination (Nessler's Method):

-

Set up the enzymatic reaction as described above (steps 1-3).

-

At various time points, stop the reaction by adding TCA solution.

-

Centrifuge to pellet the precipitated protein.

-

To an aliquot of the supernatant, add Nessler's reagent.

-

Measure the absorbance at 425 nm.

-

Determine the ammonia concentration using a standard curve prepared with ammonium chloride.

Signaling Pathways and Experimental Workflows

Enzymatic Degradation of this compound by Tryptophanase

The degradation of this compound by tryptophanase follows a classic PLP-dependent β-elimination mechanism.

Experimental Workflow for Kinetic Analysis

The following workflow outlines the steps for determining the kinetic parameters of an enzyme that degrades this compound.

Broader Implications and Future Directions

The degradation of this compound by enzymes with broad substrate specificities, such as tryptophanase, highlights a potential detoxification pathway in microorganisms. Further research should focus on:

-

Identifying and characterizing other enzymes capable of degrading this compound, particularly from organisms known for their dehalogenation capabilities, such as Pseudomonas species. While some studies have focused on the degradation of other chlorinated compounds by Pseudomonas, the specific enzymes acting on this compound remain to be fully elucidated.

-

Determining the complete metabolic pathway of this compound breakdown and its integration with central metabolism.

-

Investigating the in vivo relevance of this degradation pathway in different organisms and its impact on the efficacy of this compound-based therapeutic agents.

This technical guide provides a foundational understanding of the enzymatic degradation of this compound, offering valuable insights and methodologies for researchers in the field. The provided data and protocols serve as a starting point for more in-depth investigations into the metabolism of this important halogenated amino acid.

References

Unveiling the Gateway: A Technical Guide to 3-Chloro-L-alanine Cellular Uptake in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine (3-Cl-Ala), a halogenated derivative of the amino acid L-alanine, has garnered interest for its potential as an antimicrobial agent due to its ability to inhibit essential bacterial enzymes. A comprehensive understanding of its mechanism of cellular uptake is paramount for the rational design of more potent antibacterial drugs and for overcoming potential resistance mechanisms. This technical guide synthesizes the current understanding of 3-Cl-Ala transport in bacteria, which is inferred from studies of its structural analog, L-alanine. We provide a detailed overview of the putative transport systems, quantitative kinetic data for related amino acids, comprehensive experimental protocols to elucidate the specific uptake mechanism of 3-Cl-Ala, and a discussion of the regulatory networks that may govern its entry into the bacterial cell.

Inferred Cellular Uptake Mechanism of this compound

Direct studies on the specific transport mechanism of this compound in bacteria are not extensively documented in publicly available literature. However, based on its structural similarity to L-alanine, it is strongly hypothesized that 3-Cl-Ala is transported into bacterial cells via the endogenous amino acid transport systems, primarily those responsible for L-alanine uptake.

In bacteria such as Escherichia coli, the transport of L-alanine is mediated by multiple systems, ensuring a steady supply of this crucial building block for protein and cell wall synthesis. The primary candidates for 3-Cl-Ala uptake are the L-alanine-specific transporters and the branched-chain amino acid transport systems, which are known to have a broader substrate specificity.

Putative Transport Systems

Two main transport systems in E. coli are implicated in the uptake of L-alanine and, by extension, 3-Cl-Ala:

-

The L-Alanine-Threonine-Serine (LIV-II/ALT) System: This is considered a major transport system for L-alanine. It is a binding protein-dependent ABC transporter.

-

The Leucine-Isoleucine-Valine (LIV-I) System: While primarily responsible for the transport of branched-chain amino acids, the LIV-I system in E. coli has been shown to also transport L-alanine.[1]

The existence of at least two transport systems for L-alanine in E. coli has been demonstrated through kinetic studies, which revealed biphasic uptake kinetics.[1] One system serves mainly for glycine, D-alanine, and D-serine, while the second is more specific for L-alanine.[1]

Quantitative Data on Related Amino Acid Transport

While specific kinetic data for 3-Cl-Ala transport is not available, the kinetic parameters for L-alanine and glycine in E. coli provide a valuable reference point for designing experiments and for understanding the potential affinity of the transporters for 3-Cl-Ala.

| Amino Acid | Bacterial Species | Transport System | Km (µM) | Vmax (nmol/min/mg dry weight) | Reference |

| L-Alanine | Escherichia coli | System 1 | ~2 | Not Reported | [1] |

| L-Alanine | Escherichia coli | System 2 | ~27 | Not Reported | [1] |

| Glycine | Escherichia coli | Major System | ~4 | Not Reported | [1] |

| Glycine | Escherichia coli | Minor System | ~70-100 | Not Reported | [1] |

Table 1: Kinetic Parameters of Alanine and Glycine Transport in Escherichia coli

Experimental Protocols

To definitively determine the cellular uptake mechanism of this compound, a series of well-established experimental protocols can be employed.

General Amino Acid Uptake Assay

This protocol provides a framework for measuring the uptake of a radiolabeled or stable-isotope-labeled substrate into bacterial cells.

Materials:

-

Bacterial strain of interest (e.g., E. coli K-12)

-

Appropriate growth medium (e.g., M9 minimal medium)

-

Radiolabeled [14C]-3-Chloro-L-alanine or stable isotope-labeled this compound (e.g., with 13C or 15N)

-

Unlabeled this compound and other amino acids (for competition assays)

-

Washing buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

-

Scintillation fluid (for radiolabeled substrate)

-

Liquid scintillation counter or LC-MS/MS instrument

-

Glass fiber filters (0.45 µm pore size)

-

Filtration apparatus

Procedure:

-

Cell Culture: Grow the bacterial strain to the mid-exponential phase in the chosen medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them twice with washing buffer, and resuspend them in the same buffer to a specific cell density (e.g., OD600 of 0.5).

-

Uptake Initiation: Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the uptake by adding the labeled 3-Cl-Ala to a final concentration.

-

Time Course: At specific time intervals (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension.

-

Uptake Termination: Immediately filter the aliquot through a glass fiber filter and wash the filter rapidly with ice-cold washing buffer to remove extracellular substrate.

-

Quantification:

-

For radiolabeled substrate, place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For stable isotope-labeled substrate, extract the intracellular metabolites from the cells on the filter and analyze the concentration of the labeled 3-Cl-Ala using LC-MS/MS.

-

-

Data Analysis: Plot the uptake of 3-Cl-Ala over time. The initial linear portion of the curve represents the initial velocity of uptake.

Kinetic Analysis

To determine the Km and Vmax of 3-Cl-Ala transport, perform the uptake assay with varying concentrations of labeled 3-Cl-Ala.

Procedure:

-

Follow the general uptake assay protocol.

-

Use a range of labeled 3-Cl-Ala concentrations that bracket the expected Km.

-

Measure the initial velocity of uptake for each concentration.

-

Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine Km and Vmax.

Competition Assays

To identify the transporters involved, perform competition assays with unlabeled amino acids.

Procedure:

-

Follow the general uptake assay protocol with a fixed concentration of labeled 3-Cl-Ala (ideally near the Km).

-

In parallel reactions, include a high concentration (e.g., 100-fold excess) of a potential unlabeled competitor amino acid (e.g., L-alanine, D-alanine, glycine, leucine, isoleucine, valine).

-

Measure the uptake of labeled 3-Cl-Ala in the presence and absence of the competitor.

-

A significant reduction in the uptake of labeled 3-Cl-Ala in the presence of a competitor suggests that both substrates are transported by the same system.

Visualizing the Process: Diagrams and Workflows

To provide a clear visual representation of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Inferred cellular uptake and action of this compound in bacteria.

Caption: Workflow for elucidating the this compound uptake mechanism.

Regulation of Putative Transport Systems

The expression of amino acid transporters in bacteria is tightly regulated to match the metabolic needs of the cell. The LIV transport system, a likely candidate for 3-Cl-Ala uptake, is known to be regulated by the availability of branched-chain amino acids. For instance, in E. coli, limitation of leucine leads to the derepression of the LIV-I and LIV-II transport systems. This regulation is mediated by complex transcriptional control mechanisms. Understanding these regulatory pathways is crucial, as they could influence the efficacy of 3-Cl-Ala as an antibacterial agent under different environmental conditions.

Conclusion and Future Directions

While the precise cellular uptake mechanism of this compound in bacteria remains to be definitively elucidated, the existing evidence strongly points towards its transport via endogenous L-alanine and branched-chain amino acid permeases. The experimental protocols outlined in this guide provide a clear roadmap for researchers to investigate this process in detail. Future studies should focus on identifying the specific transporters involved in various bacterial species, characterizing their kinetic properties for 3-Cl-Ala, and exploring the regulatory networks that control their expression. This knowledge will be invaluable for the development of novel antibacterial strategies that exploit these transport systems for targeted drug delivery.

References

investigating the stereospecificity of 3-Chloro-L-alanine

An In-depth Technical Guide to the Stereospecificity of 3-Chloro-L-alanine

Executive Summary: this compound is an unnatural, bacteriostatic amino acid analog that serves as a powerful tool in biochemical and pharmaceutical research.[1][2] Its biological activity is intrinsically linked to its stereochemistry, with the L-enantiomer primarily targeting enzymes crucial for bacterial cell wall synthesis. This guide provides a detailed investigation into the stereospecific interactions of this compound and its D-enantiomer, focusing on key enzymatic targets. It outlines experimental protocols for synthesis, enzymatic resolution, and analytical separation, presents quantitative data on enzyme kinetics, and visualizes complex biochemical pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to this compound

3-Chloro-alanine (ClCH₂CH(NH₂)CO₂H) is a halogenated analog of the amino acid alanine.[3][4] It exists as two stereoisomers: this compound and 3-Chloro-D-alanine.[4] As an unnatural amino acid, it is not incorporated into proteins but acts as an inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes.[5][6] The L-enantiomer, in particular, is a known inhibitor of alanine racemase, an enzyme essential for bacterial cell wall biosynthesis, making it a compound of interest for the development of novel antibacterial agents.[1][7] The compound is a white, water-soluble solid, typically synthesized via the chlorination of serine.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃H₆ClNO₂ | [3][4] |

| Molar Mass | 123.54 g·mol⁻¹ | [3][4] |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid | [4] |

| Appearance | White solid / powder | [3][8] |

| Melting Point | 166–167 °C | [3] |

| CAS Number | 2731-73-9 | [4] |

Stereospecificity in Enzymatic Interactions

The biological effects of 3-chloroalanine are dictated by the stereospecificity of enzymes. While the L-enantiomer is a potent inhibitor of enzymes involved in L-alanine metabolism, the D-enantiomer is a substrate for enzymes that process D-amino acids.

Alanine Racemase: The Primary Target of this compound

Alanine racemase (ALR) is a bacterial enzyme that catalyzes the reversible interconversion of L-alanine and D-alanine.[9][10] The product, D-alanine, is an indispensable component of the peptidoglycan layer of the bacterial cell wall.[10] Because this enzyme is absent in humans, it is an attractive target for antibiotic development.[11]

ALR utilizes a pyridoxal-5'-phosphate (PLP) cofactor, which forms an aldimine linkage with the α-amino group of the substrate.[10] The catalytic mechanism involves two key residues, typically a Lysine and a Tyrosine, positioned on opposite sides of the substrate's α-carbon, which act as proton donors/acceptors to facilitate racemization.[9][10] this compound acts as an inhibitor of this process.[5] The presence of the electron-withdrawing chlorine atom facilitates the elimination of a proton from the α-carbon, leading to the formation of a reactive intermediate that can covalently modify and inactivate the enzyme.[12]

References

- 1. β-Chloro-L-alanine | Antibacterial | TargetMol [targetmol.com]

- 2. This compound | 2731-73-9 | Antibacterial | MOLNOVA [molnova.com]

- 3. Chloroalanine - Wikipedia [en.wikipedia.org]

- 4. This compound | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Alanine racemase - Wikipedia [en.wikipedia.org]

- 10. Alanine racemase - Proteopedia, life in 3D [proteopedia.org]

- 11. Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Fundamental Research on 3-Chloro-L-alanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-alanine, a non-proteinogenic amino acid, and its derivatives have garnered significant attention in the scientific community, primarily for their potent and often irreversible inhibition of a range of pyridoxal phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the fundamental research surrounding these compounds, with a particular focus on their synthesis, mechanism of action, and potential as antimicrobial and therapeutic agents. Detailed experimental protocols, quantitative inhibitory data, and visual representations of key pathways are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

This compound is a structural analog of the natural amino acid L-alanine, characterized by the substitution of a hydrogen atom with a chlorine atom on the β-carbon.[1][2] This seemingly minor modification imparts unique chemical reactivity, transforming the molecule into a powerful mechanism-based inhibitor of several key enzymes.[3] The primary allure of this compound derivatives in drug development lies in their ability to target enzymes essential for bacterial survival, most notably alanine racemase, which is crucial for peptidoglycan synthesis in the bacterial cell wall.[4][5][6] The absence of a human homolog for alanine racemase makes it an attractive target for the development of selective antibacterial agents.[4] This guide will delve into the core aspects of this compound research, providing a technical foundation for further investigation and application.

Physicochemical Properties

This compound is a white, crystalline, water-soluble solid.[2] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₆ClNO₂ |

| Molecular Weight | 123.54 g/mol [1] |

| Melting Point | 166–167 °C[2] |

| IUPAC Name | (2R)-2-amino-3-chloropropanoic acid[1] |

| CAS Number | 2731-73-9[1] |

Synthesis of this compound and its Derivatives

The most common synthetic route to this compound and its derivatives starts from L-serine. The hydroxyl group of L-serine is a good leaving group upon activation, making it susceptible to nucleophilic substitution by a chloride ion.

Synthesis of this compound from L-Serine

A prevalent method involves the use of thionyl chloride or a similar chlorinating agent. A detailed experimental protocol is provided in Section 6.1.

Synthesis of this compound Methyl Ester Hydrochloride

The esterification of this compound is a common derivatization to enhance its utility in further synthetic steps or to modify its pharmacokinetic properties. A detailed experimental protocol is provided in Section 6.2.

Biological Activity and Mechanism of Action

The biological significance of this compound derivatives is predominantly attributed to their potent enzyme inhibition.

Target Enzymes

Several pyridoxal phosphate (PLP)-dependent enzymes are known to be inhibited by this compound and its analogs. These include:

-

Alanine Racemase: A key enzyme in bacteria that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan cell wall.[4][5] Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death.[6]

-

Threonine Deaminase: An enzyme involved in the biosynthesis of isoleucine.[3]

-

Branched-chain Amino Acid Transaminase: Plays a role in the metabolism of branched-chain amino acids.[3][7]

-

Alanine Aminotransferase (ALAT): Inhibition of ALAT has been explored in the context of cancer therapy.

Mechanism of Irreversible Inhibition of Alanine Racemase

This compound acts as a "suicide substrate" or mechanism-based inactivator of alanine racemase. The enzymatic reaction initiates as it would with the natural substrate, L-alanine. However, the presence of the chloro substituent on the β-carbon leads to the formation of a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.

Quantitative Data on Enzyme Inhibition

The potency of this compound derivatives as enzyme inhibitors is quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). While comprehensive data for a wide range of derivatives is an area of active research, some key values have been reported.

| Compound | Enzyme | Organism | Inhibition Parameter | Value |

| D-chlorovinylglycine | Alanine Racemase | Escherichia coli B | Second-order rate constant | 122 ± 14 M⁻¹s⁻¹[8] |

| L2-05 (a pyrimidine derivative) | Alanine Racemase | Mycobacterium tuberculosis | Kᵢ | 0.63 mM[4] |

| L2-06 (a pyrimidine derivative) | Alanine Racemase | Mycobacterium tuberculosis | Kᵢ | 0.76 mM[4] |

Experimental Protocols

Synthesis of this compound from L-Serine

Materials:

-

L-serine

-

Thiourea

-

N-chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

To a solution of L-serine and thiourea in dichloromethane at room temperature, add N-chlorosuccinimide (NCS) portion-wise with stirring.[9]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add ethanol to the residue to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.[9]

Synthesis of this compound Methyl Ester Hydrochloride

Materials:

-

L-serine

-

Methanol

-

Thionyl chloride

-

Chloroform

Procedure:

-

Cool a suspension of L-serine in methanol to 5-10 °C.

-

Add thionyl chloride dropwise, maintaining the temperature.

-

After the addition, warm the reaction to 38 °C and stir for 48 hours to form L-serine methyl ester hydrochloride.[10]

-

Isolate the L-serine methyl ester hydrochloride by cooling, crystallization, and centrifugation.

-

Suspend the L-serine methyl ester hydrochloride in chloroform.

-

Add thionyl chloride dropwise and react with segmented temperature control (e.g., 25-32 °C, then 35-42 °C, then 45-52 °C, and finally 55-60 °C for several hours at each stage).[10]

-

After the reaction, cool the mixture and add water for layering.

-

Separate the aqueous phase and process it (cooling, crystallization, filtration, and drying) to obtain this compound methyl ester hydrochloride.[10]

Purification by Column Chromatography

For derivatives that are not easily crystallized, purification can be achieved using silica gel column chromatography. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically used.[11] The polarity of the eluent can be gradually increased to facilitate the separation of the desired product.

Characterization

The synthesized compounds should be characterized to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Alanine Racemase Inhibition Assay

Principle: This is a coupled enzyme assay. Alanine racemase converts D-alanine to L-alanine. L-alanine is then deaminated by L-alanine dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.[4]

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine (substrate)

-

NAD⁺

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

This compound derivative (inhibitor)

Procedure:

-

Prepare a reaction mixture containing buffer, D-alanine, and NAD⁺.

-

Add the this compound derivative at various concentrations.

-

Initiate the reaction by adding alanine racemase and L-alanine dehydrogenase.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities and determine the type of inhibition and the inhibition constant (Kᵢ).

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.[12]

Materials:

-

Bacterial strain (e.g., E. coli)

-

Mueller-Hinton broth

-

This compound derivative

-

96-well microtiter plate

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivative in Mueller-Hinton broth in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Signaling Pathways and Logical Relationships

The primary and most well-understood pathway affected by this compound is the bacterial peptidoglycan synthesis pathway.

References

- 1. This compound | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroalanine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 10. CN110590587A - Synthetic method of this compound methyl ester hydrochloride - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Methods - Hancock Lab [cmdr.ubc.ca]

Methodological & Application

Application Notes and Protocols for 3-Chloro-L-alanine in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-alanine is an amino acid analog that serves as a potent inhibitor of several key bacterial enzymes, making it a valuable tool for research in bacterial physiology, metabolism, and as a potential lead compound in antimicrobial drug discovery. Its primary mechanism of action involves the irreversible inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, most notably alanine racemase and various transaminases.[1] By targeting these crucial enzymes, this compound disrupts essential metabolic pathways, including the synthesis of the bacterial cell wall and amino acid metabolism, leading to the inhibition of bacterial growth.

This document provides detailed application notes and experimental protocols for utilizing this compound in bacterial growth inhibition assays.

Mechanism of Action

This compound's antibacterial activity stems from its ability to inactivate key enzymes involved in two vital bacterial processes:

-